3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is a chemical compound with the molecular formula C10H12N2O3S2. It is characterized by the presence of an isocyanate group, a thiophene ring, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine typically involves the reaction of 1-(thiophene-2-sulfonyl)piperidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
1-(thiophene-2-sulfonyl)piperidine+Phosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of alternative phosgene equivalents, such as triphosgene, can also be considered to reduce the hazards associated with phosgene gas .
Chemical Reactions Analysis
Types of Reactions
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Substitution Reactions: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.
Substituted Thiophenes: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-isocyanato-1-(phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a thiophene ring.
3-isocyanato-1-(methylsulfonyl)piperidine: Similar structure but with a methyl group instead of a thiophene ring.
Uniqueness
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other sulfonyl-substituted piperidines. This uniqueness makes it valuable in specific synthetic applications where the electronic characteristics of the thiophene ring are advantageous .
Properties
CAS No. |
1016689-59-0 |
---|---|
Molecular Formula |
C10H12N2O3S2 |
Molecular Weight |
272.3 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.